molecular formula C8H5Cl3O2 B2932227 2-Chloro-2-(3,4-dichlorophenyl)acetic acid CAS No. 1368752-05-9

2-Chloro-2-(3,4-dichlorophenyl)acetic acid

Cat. No.: B2932227
CAS No.: 1368752-05-9
M. Wt: 239.48
InChI Key: KITYSJQANLRAJJ-UHFFFAOYSA-N
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Description

2-Chloro-2-(3,4-dichlorophenyl)acetic acid: is an organic compound with the molecular formula C8H5Cl3O2 and a molecular weight of 239.48 g/mol . It is a chlorinated derivative of phenylacetic acid and is known for its applications in various chemical and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: The synthesis of 2-Chloro-2-(3,4-dichlorophenyl)acetic acid can be achieved through the reaction of 2,4-dichlorobenzyl chloride with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Industrial Production: Industrial production methods often involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Chloro-2-(3,4-dichlorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical research, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary based on the specific context of its use.

Properties

IUPAC Name

2-chloro-2-(3,4-dichlorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O2/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITYSJQANLRAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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